1H-Indole-4,7-dione, 1-(phenylsulfonyl)-

Catalog No.
S15774489
CAS No.
205393-59-5
M.F
C14H9NO4S
M. Wt
287.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-4,7-dione, 1-(phenylsulfonyl)-

CAS Number

205393-59-5

Product Name

1H-Indole-4,7-dione, 1-(phenylsulfonyl)-

IUPAC Name

1-(benzenesulfonyl)indole-4,7-dione

Molecular Formula

C14H9NO4S

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C14H9NO4S/c16-12-6-7-13(17)14-11(12)8-9-15(14)20(18,19)10-4-2-1-3-5-10/h1-9H

InChI Key

SKIZYHOMDVLKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)C=CC3=O

1H-Indole-4,7-dione, 1-(phenylsulfonyl)- is a chemical compound characterized by its unique structure and functional properties. Its molecular formula is C14H9NO4S, and it has a molecular weight of 287.29 g/mol. The compound is classified under the indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the phenylsulfonyl group enhances its reactivity and potential interactions with biological targets, making it an interesting subject for research in various fields, including pharmacology and organic synthesis.

  • Oxidation: The compound can undergo oxidation to yield more complex structures or derivatives.
  • Reduction: Reduction reactions can convert the dione into diols or other reduced forms.
  • Coupling Reactions: The phenylsulfonyl group allows for coupling reactions that can form new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and palladium catalysts for coupling reactions. The specific products formed depend on the reaction conditions and reagents employed.

The biological activity of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- is notable in several areas:

  • Anticancer Activity: Research indicates that indole derivatives exhibit significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antiviral Properties: The compound shows promise in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

The interaction of the phenylsulfonyl group with specific enzymes or receptors enhances its biological activity, allowing it to influence various biochemical processes.

The synthesis of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- typically involves several steps:

  • Formation of the Indole Core: This can be achieved through methods such as Fischer indole synthesis or Bartoli indole synthesis.
  • Introduction of the Phenylsulfonyl Group: Sulfonylation reactions are employed where sulfonyl chloride reacts with the indole under basic conditions.
  • Oxidation to Form the Dione: The final step involves oxidizing the indole to yield the 4,7-dione structure.

These methods may be optimized for industrial production to improve yield and scalability.

1H-Indole-4,7-dione, 1-(phenylsulfonyl)- has various applications:

  • Pharmaceutical Development: It serves as a building block in synthesizing more complex molecules with potential therapeutic effects against cancer and viral infections.
  • Biochemical Research: The compound is utilized in studying enzyme inhibition and receptor binding mechanisms.
  • Industrial Uses: It finds applications in developing dyes and pigments due to its stable chemical structure .

Studies on the interactions of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- with biological targets reveal its potential as a multifunctional ligand. It has been shown to interact with cholinesterases and serotonin receptors, indicating its role in neuropharmacology. These interactions are crucial for understanding its mechanism of action and therapeutic potential against neurodegenerative diseases like Alzheimer’s disease .

Several compounds share structural similarities with 1H-Indole-4,7-dione, 1-(phenylsulfonyl)-. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-2-carboxylic acidContains carboxylic acid functional groupKnown for anti-inflammatory properties
3-(Phenylsulfonyl)-1H-indoleSimilar sulfonyl groupExhibits distinct pharmacological profiles
5-Methyl-1H-indoleMethyl substitution at position fiveOften studied for its role in drug metabolism

The uniqueness of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- lies in its specific dione structure combined with the phenylsulfonyl group, which enhances its reactivity and biological activity compared to other indole derivatives. This combination allows for diverse applications across medicinal chemistry and industrial fields .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

287.02522894 g/mol

Monoisotopic Mass

287.02522894 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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